H-Gly-Pro-AMC.HBr

Catalog No.
S12379037
CAS No.
M.F
C17H20BrN3O4
M. Wt
410.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Gly-Pro-AMC.HBr

Product Name

H-Gly-Pro-AMC.HBr

IUPAC Name

(2S)-N-(2-aminoacetyl)-1-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;hydrobromide

Molecular Formula

C17H20BrN3O4

Molecular Weight

410.3 g/mol

InChI

InChI=1S/C17H19N3O4.BrH/c1-10-7-16(22)24-14-8-11(4-5-12(10)14)20-6-2-3-13(20)17(23)19-15(21)9-18;/h4-5,7-8,13H,2-3,6,9,18H2,1H3,(H,19,21,23);1H/t13-;/m0./s1

InChI Key

UDMDUYINSDTYMJ-ZOWNYOTGSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N3CCCC3C(=O)NC(=O)CN.Br

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N3CCC[C@H]3C(=O)NC(=O)CN.Br

H-Gly-Pro-AMC.HBr, also known as Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide, is a synthetic compound with the molecular formula C17H20BrN3O4C_{17}H_{20}BrN_{3}O_{4} and a molar mass of 410.26 g/mol. It is characterized by its fluorogenic properties, making it a valuable substrate for various biochemical assays, particularly in the study of enzyme activity. The compound contains a glycyl-L-proline moiety linked to a 7-amido-4-methylcoumarin, which serves as the fluorogenic reporter group .

  • Formation of Amide:
    Glycyl Proline+7 Amino 4 methylcoumarinH Gly Pro AMC\text{Glycyl Proline}+\text{7 Amino 4 methylcoumarin}\rightarrow \text{H Gly Pro AMC}
  • Formation of Hydrobromide:
    H Gly Pro AMC+HBrH Gly Pro AMC HBr\text{H Gly Pro AMC}+\text{HBr}\rightarrow \text{H Gly Pro AMC HBr}

This compound can undergo hydrolysis under specific conditions, releasing the fluorogenic 7-amino-4-methylcoumarin upon enzymatic cleavage, particularly by dipeptidyl peptidase IV (DPP-IV) .

H-Gly-Pro-AMC.HBr exhibits significant biological activity as a substrate for DPP-IV, an enzyme involved in glucose metabolism and insulin regulation. Inhibition of DPP-IV is a therapeutic target for managing type 2 diabetes mellitus. The compound's ability to release the fluorescent 7-amino-4-methylcoumarin upon enzymatic cleavage makes it useful for monitoring DPP-IV activity in vitro . Additionally, studies indicate that peptides derived from food proteins can exhibit DPP-IV inhibitory activity, suggesting potential applications in dietary interventions for diabetes management .

The synthesis methods for H-Gly-Pro-AMC.HBr include:

  • Amide Coupling Reaction: Utilizing coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between glycyl-proline and 7-amino-4-methylcoumarin.
  • Hydrobromic Acid Treatment: Converting the free base form into the hydrobromide salt by reacting it with hydrobromic acid under controlled conditions.

These methods ensure high purity and yield of the final product, suitable for biochemical applications .

H-Gly-Pro-AMC.HBr is primarily used in:

  • Enzyme Activity Assays: As a fluorogenic substrate for measuring DPP-IV activity.
  • Biochemical Research: Investigating peptide interactions and enzymatic processes related to glucose metabolism.
  • Pharmaceutical Development: Exploring potential therapeutic agents targeting DPP-IV for diabetes management .

Interaction studies involving H-Gly-Pro-AMC.HBr focus on its role as a substrate for DPP-IV and other peptidases. These studies assess how modifications in peptide structure influence enzyme kinetics and substrate specificity. The release of 7-amino-4-methylcoumarin provides a quantifiable measure of enzyme activity, allowing researchers to evaluate potential inhibitors or activators effectively .

Several compounds share structural or functional similarities with H-Gly-Pro-AMC.HBr. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityPrimary Use
Gly-Pro-Amido-4-MethylcoumarinYesDipeptidyl peptidase IV substrate
Glycyl-L-Valine 7-amido-4-methylcoumarinYesFluorogenic substrate for enzyme assays
Gly-Pro-Amino Acid DerivativesVariesVarious biochemical applications
L-Alanyl-L-prolineModeratePeptide synthesis and enzyme assays

H-Gly-Pro-AMC.HBr is distinguished by its specific fluorogenic properties and its direct application in monitoring DPP-IV activity, making it a vital tool in diabetes research and therapeutic development .

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

409.06372 g/mol

Monoisotopic Mass

409.06372 g/mol

Heavy Atom Count

25

Dates

Modify: 2024-08-09

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